Hexa-2,4-dienedial

Description

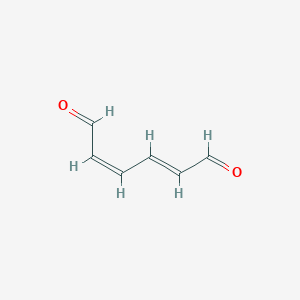

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-hexa-2,4-dienedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h1-6H/b3-1+,4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCAAPXLWRAESY-ZPUQHVIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC=O)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C=O)\C=C\C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878889 | |

| Record name | E,E-2,4-Hexadienedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18409-46-6, 3249-28-3, 53042-85-6 | |

| Record name | (2E,4E)-2,4-Hexadienedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18409-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muconaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003249283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienedial, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018409466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienedial, (2Z,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053042856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E,E-2,4-Hexadienedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-2,4-dienedial | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies

Catalytic Synthesis Approaches

The development of catalytic methods for the synthesis of hexa-2,4-dienedial is of significant interest due to the potential for increased efficiency, selectivity, and sustainability compared to stoichiometric approaches. Various catalytic systems are being explored for this purpose.

Oxidation of Sorbic Acid Derivatives

The oxidation of readily available sorbic acid (2,4-hexadienoic acid) and its derivatives presents a logical pathway to this compound. While direct oxidation of the carboxylic acid to the dialdehyde (B1249045) is challenging, the reduction of sorbic acid to sorbyl alcohol (2,4-hexadien-1-ol) is a known transformation. Subsequent oxidation of the alcohol could, in principle, yield the desired dialdehyde.

A patented process describes the reduction of sorbic acid using a chloroformate ester followed by reduction with an alkali metal borohydride (B1222165). This process yields a mixture of sorbic aldehyde (hexa-2,4-dienal) and sorbyl alcohol. Fine-tuning of such reduction processes to favor the formation of the diol, followed by a selective oxidation, could provide a viable route to this compound.

Aldol (B89426) Condensation Reactions

Aldol condensation reactions are a powerful tool for carbon-carbon bond formation and can be envisioned for the synthesis of this compound. A potential strategy involves the cross-aldol condensation of glyoxal (B1671930) and acetaldehyde (B116499). In this approach, the enolate of acetaldehyde would react with one of the aldehyde groups of glyoxal, followed by a second condensation and dehydration to form the conjugated diene system. While this route is plausible, controlling the multiple reactive sites and preventing self-condensation of acetaldehyde would be a significant challenge, requiring carefully designed reaction conditions and potentially the use of selective catalysts.

Silver-Mediated Catalytic Pathways for Precursor Synthesis

While direct silver-mediated synthesis of this compound is not prominently documented, silver catalysts are known to be effective in the oxidation of alcohols to aldehydes. A potential precursor, 2,4-hexadien-1,6-diol, could theoretically be oxidized to this compound using a silver-based catalyst. The selective oxidation of the primary allylic alcohols in the presence of the diene moiety would be the key challenge in this approach.

Organocatalytic Oxidation Protocols for Polyene Synthesis

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering metal-free alternatives for a variety of transformations. A novel method for organocatalytic oxidation through oxidative enamine catalysis has been developed for the direct synthesis of enals from simple saturated alcohols. This amine-catalyzed IBX-oxidation has shown excellent compatibility for generating a wide range of enals in high yields and with exclusively E-geometry. Importantly, the homologous application of this method provides a selective and efficient way of preparing various highly sensitive conjugated polyene frameworks. This methodology holds promise for the synthesis of this compound from a suitable precursor diol.

Palladium-Promoted Reactions

Precursor-Based Synthetic Routes

The synthesis of this compound from well-defined precursors offers a more direct and often higher-yielding approach compared to de novo catalytic constructions.

One of the most efficient methods for the preparation of (E,E)-mucondialdehyde involves a one-pot reduction of commercially available trans,trans-muconic acid. This process utilizes a bis-acylurea derivative of muconic acid, which is then selectively reduced.

The synthesis begins with the reaction of trans,trans-muconic acid with N,N'-diisopropylcarbodiimide (DIC) in dichloromethane (B109758) at 0 °C, which is then warmed to room temperature and stirred overnight. The resulting solution is cooled to approximately -80 °C, and diisobutylaluminum hydride (DIBAL-H) is added dropwise. After stirring for one hour, the reaction is quenched with acetic acid. Following an extractive workup and purification by silica (B1680970) gel column chromatography, (E,E)-mucondialdehyde is obtained as a pale yellow solid.

| Reagent/Condition | Details |

| Starting Material | trans,trans-Muconic acid |

| Activating Agent | N,N'-Diisopropylcarbodiimide (DIC) |

| Reducing Agent | Diisobutylaluminum hydride (DIBAL-H) |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to room temperature, then -80 °C |

| Quenching Agent | Acetic acid |

| Yield | 71% |

Another important precursor-based route involves the ring-opening of furan (B31954) derivatives. For instance, the hydrolysis of 2,5-dimethoxytetrahydrofuran (B146720) can yield succinaldehyde (B1195056). While succinaldehyde itself is not this compound, it is a key dialdehyde intermediate that can potentially be elaborated into the target molecule through subsequent reactions, such as a double Wittig-type olefination or an aldol condensation strategy. The preparation of pure succinaldehyde from 2,5-dimethoxytetrahydrofuran involves heating in water, followed by extraction.

Furthermore, the ring-opening of benzene (B151609) has been identified as a biological pathway for the formation of mucondialdehyde. In mouse liver microsomes, benzene is metabolized to mucondialdehyde, demonstrating a biological precedent for the conversion of an aromatic ring to this linear dialdehyde. While not a conventional laboratory synthesis, this biochemical transformation highlights the relationship between these two C6 compounds.

Oxidation of Corresponding Diols

A direct and logical approach to the synthesis of this compound is the oxidation of its corresponding diol, hexa-2,4-diene-1,6-diol. This transformation requires the selective oxidation of two primary allylic alcohol groups to aldehydes without affecting the sensitive conjugated diene backbone.

The choice of oxidizing agent is critical to avoid over-oxidation to carboxylic acids or side reactions involving the double bonds. Reagents that are effective for the oxidation of allylic alcohols are particularly well-suited for this purpose. Manganese dioxide (MnO₂) is a classic and highly effective reagent for this type of transformation due to its high selectivity for allylic and benzylic alcohols. The reaction is typically performed by stirring the diol with an excess of activated MnO₂ in a suitable organic solvent, such as chloroform (B151607) or acetone, at room temperature.

Other modern, milder oxidation protocols can also be employed. These include methods based on chromium (VI) reagents, such as Pyridinium (B92312) Chlorochromate (PCC) or Pyridinium Dichromate (PDC), which are known for stopping the oxidation at the aldehyde stage. Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), or the Dess-Martin periodinane (DMP) oxidation are also viable, high-yielding alternatives that operate under mild conditions, thus preserving the integrity of the conjugated system.

Table 1: Selected Oxidizing Agents for Hexa-2,4-diene-1,6-diol

| Reagent | Typical Conditions | Advantages |

| Manganese Dioxide (MnO₂) | Chloroform (CHCl₃) or Acetone, Room Temp. | High selectivity for allylic alcohols, mild conditions. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temp. | Good yields, stops at the aldehyde. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), Room Temp. | Mild, neutral conditions, high yields. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to RT | Very mild, avoids heavy metals. |

Reactions of Divinylketone with Reducing Agents Followed by Oxidation

A conceptual, albeit less common, strategy for forming a C6 dialdehyde framework involves divinylketone as a starting material. This pathway would necessitate a carefully controlled reduction of the central ketone functionality without affecting the vinyl groups, followed by a subsequent oxidation step.

The primary challenge in this approach is the selective 1,2-reduction of the carbonyl group in the presence of two conjugated double bonds, which are susceptible to 1,4-conjugate reduction. Standard reducing agents like sodium borohydride (NaBH₄), when used with a Lewis acid catalyst such as cerium(III) chloride (the Luche reduction), can enhance selectivity for 1,2-reduction over conjugate addition. This would yield hexa-1,5-dien-3-ol.

However, this intermediate is not a direct precursor to hexa-2,4-diene-1,6-diol. A subsequent isomerization of the double bonds into conjugation with the alcohol would be required, a step that presents significant synthetic hurdles. A more plausible, though multi-step, theoretical route would involve the protection of the vinyl groups, reduction of the ketone, deprotection, and then oxidation. Due to these complexities, this method is not a preferred route for the synthesis of this compound.

Derivatization from Pyridinium Salts for Dienal Building Blocks

A powerful and well-established strategy for synthesizing functionalized dienal building blocks involves the ring-opening of pyridinium salts. nih.govresearchgate.net This method, often referred to as the Zincke reaction, provides access to 5-aminopenta-2,4-dienals. While not producing this compound directly, it generates a closely related five-carbon dienal unit that is a key precursor in natural product synthesis. nih.govresearchgate.net

The process begins with the activation of a pyridine (B92270) ring through N-alkylation or N-arylation to form a pyridinium salt. Treatment of this salt with nucleophiles, typically secondary amines, leads to nucleophilic addition at the C2 position, followed by an electrocyclic ring-opening of the resulting dihydropyridine (B1217469) intermediate. researchgate.net This sequence ultimately cleaves the pyridine ring to furnish a conjugated dienal derivative. researchgate.net

For example, the reaction of an N-aryl pyridinium salt with a secondary amine like morpholine (B109124) under basic conditions results in the formation of a 5-(N-morpholino)penta-2,4-dienal. These dienal building blocks are synthetically versatile and have been employed in the synthesis of complex polyene structures. nih.gov

Homologation Methodologies for Polyenal Generation

Homologation reactions provide a means to extend the carbon skeleton of an aldehyde, and they are particularly useful for the generation of longer polyenal systems from a dienal like this compound. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are paramount in this context. mcmaster.cabgu.ac.il

In a typical Wittig reaction, this compound can be treated with a phosphorus ylide (a Wittig reagent) to form a new carbon-carbon double bond. wikipedia.org By using a Wittig reagent that contains an aldehyde or a protected aldehyde functionality, the polyenal chain can be extended by two or more carbons at a time. The stereochemical outcome of the newly formed double bond is dependent on the nature of the ylide; stabilized ylides generally favor the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer. wikipedia.orgorganic-chemistry.org

The HWE reaction, which uses phosphonate (B1237965) carbanions, offers several advantages, including generally higher (E)-selectivity and the easier removal of the phosphate (B84403) byproduct. This methodology can be applied iteratively to build up long polyenal chains from this compound.

Table 2: Examples of Homologation of this compound

| Starting Material | Reagent | Product |

| This compound | (Triphenylphosphoranylidene)acetaldehyde | Octa-2,4,6-trienedial |

| This compound | Diethyl (2-oxoethyl)phosphonate (HWE reagent) | (E)-Octa-2,4,6-trienedial |

| This compound | 4-(Triphenylphosphoranylidene)but-2-enal | Deca-2,4,6,8-tetraenedial |

Asymmetric Synthesis and Stereocontrol in Dienal Formation

Stereocontrol is a critical aspect of dienal synthesis, as the geometry of the conjugated double bonds dictates the molecule's shape and reactivity. nih.gov this compound can exist as three geometric isomers: (2E,4E), (2E,4Z), and (2Z,4Z). The synthesis of a specific isomer requires stereoselective methods.

Asymmetric synthesis, in the context of producing a chiral dienal, would involve introducing a stereocenter into the molecule. While this compound itself is achiral, the principles of asymmetric synthesis are vital when synthesizing substituted or more complex chiral dienals. uwindsor.ca This can be achieved through several strategies:

Chiral Catalysis : Using chiral catalysts to direct the formation of C-C bonds in a way that sets a specific stereochemistry. Organocatalysis has emerged as a powerful tool for asymmetric additions to dienals, implying that catalytic methods can control stereochemistry in their formation as well. researchgate.net

Substrate Control : Employing a starting material that is already chiral (from the "chiral pool") and allowing its inherent stereochemistry to direct the formation of new stereocenters during the synthesis.

Chiral Auxiliaries : Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction, after which the auxiliary is removed.

For controlling the double bond geometry (diastereoselectivity), the choice of reaction is key. As mentioned, the HWE reaction is highly effective for producing (E)-alkenes. The Schlosser modification of the Wittig reaction provides a method to obtain (E)-alkenes from non-stabilized ylides, which would normally yield (Z)-alkenes, thus offering an additional layer of stereocontrol. wikipedia.org The stereoselective construction of conjugated dienes and polyenes is an active area of research, essential for accessing specific target molecules in natural product synthesis. nih.gov

Elucidation of Reactivity and Reaction Mechanisms

Nucleophilic Addition Reactions

The electron-deficient nature of the carbonyl carbons in hexa-2,4-dienedial makes them susceptible to attack by nucleophiles. The conjugated system allows for both 1,2- and 1,4-addition reactions.

Kinetic studies are crucial for understanding the rates and mechanisms of nucleophilic addition to this compound. Such studies often employ techniques like in-situ Fourier-transform infrared spectroscopy (FTIR) or gas chromatography-mass spectrometry (GC-MS) to monitor the reaction progress. To simplify the kinetics, pseudo-first-order conditions are typically established by using a large excess of the nucleophile. The rate constants are then extracted from the data using nonlinear regression analysis.

Factors such as solvent polarity and temperature are carefully controlled in these studies. For instance, comparing reaction rates in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) versus a non-polar solvent like hexane (B92381) can provide insights into the reaction mechanism. Computational chemistry, particularly density functional theory (DFT) calculations, can be used to model transition states and activation energies, offering a theoretical framework to complement experimental findings.

The electrophilic nature of this compound facilitates its reaction with biological nucleophiles, such as the amino groups of amino acids and proteins. This reactivity leads to the formation of adducts, which can alter the structure and function of these macromolecules. For example, this compound can react with the nucleophilic groups on DNA bases, such as guanine, to form cyclic adducts. nih.gov Specifically, it has been shown to form 1,N²-cyclic-deoxyguanosine and 7,8-cyclic-guanosine adducts in cell-free systems. nih.gov This reactivity is a key aspect of its biological activity.

Conjugated Diene System Reactivity

The conjugated diene system in this compound is a hub of reactivity, participating in both oxidation and reduction reactions.

The aldehyde groups of this compound can be oxidized to carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The resulting product is hexadienoic acid. This reaction is a common transformation for aldehydes and is a key step in the synthesis of various organic compounds.

The aldehyde functional groups of this compound can be reduced to primary alcohols, and the carbon-carbon double bonds can be reduced to single bonds. libretexts.org Common reducing agents for the conversion of the aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org The product of this reduction is a hexadienol. Further reduction of the double bonds to yield a saturated diol, or complete reduction to the corresponding alkane, would require more vigorous reducing conditions or specific catalytic hydrogenation methods. The direct deoxygenation of alcohols to alkanes can be achieved through various methods, including the use of chlorodiphenylsilane with a catalytic amount of InCl₃. organic-chemistry.org

Cycloaddition Chemistry

The conjugated diene system of this compound makes it a suitable candidate for cycloaddition reactions, most notably the Diels-Alder reaction. fiveable.me In this type of reaction, the diene reacts with a dienophile to form a cyclic compound. fiveable.me The stereochemical outcome of these reactions is often dictated by the Woodward-Hoffmann rules and can be influenced by thermal or photochemical conditions. fiveable.me

Theoretical studies using computational methods like density functional theory (DFT) can be employed to investigate the mechanisms of these cycloaddition reactions. By modeling transition states and comparing activation energies for competing pathways, such as a concerted Diels-Alder pathway versus a stepwise mechanism, a deeper understanding of the reaction can be achieved. researchgate.net For example, in the reaction of 2,4-hexadiene (B1165886) with sulfur dioxide, theoretical studies have been used to characterize the reaction and compare the results with experimental data. core.ac.uk

Diels-Alder Reactions as a Dienophile

This compound, with its conjugated system and two electron-withdrawing aldehyde groups, can participate as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction involves the interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile, in this case, one of the carbon-carbon double bonds of this compound, to form a new six-membered ring. organic-chemistry.orglibretexts.org The reaction is a powerful tool for constructing cyclic systems with a high degree of stereochemical control. wikipedia.org

The Diels-Alder reaction is a concerted, pericyclic reaction, meaning it is believed to occur in a single step through a cyclic transition state without the formation of any intermediates. wikipedia.org This is classified as a [π4s + π2s] cycloaddition, indicating a suprafacial interaction between the 4π system of the diene and the 2π system of the dienophile. wikipedia.org The reaction is thermally allowed by the Woodward-Hoffmann rules.

While the concerted mechanism is widely accepted, some [4+2] cycloaddition reactions have been shown to proceed through a stepwise mechanism involving zwitterionic or diradical intermediates, particularly when the reactants are highly polarized. mdpi.com However, for typical Diels-Alder reactions, the concerted pathway is the predominant mechanism. mdpi.com The driving force for the reaction is the conversion of two C-C π-bonds into two more stable C-C σ-bonds. organic-chemistry.org

Diels-Alder reactions are known for their high degree of stereospecificity and regioselectivity. libretexts.orgmasterorganicchemistry.com The stereochemistry of the dienophile is retained in the product; a cis-dienophile will yield a product with cis substituents on the newly formed ring, and a trans-dienophile will result in trans substituents. libretexts.orglibretexts.org

When cyclic dienes are used, two stereoisomeric products, the endo and exo adducts, can be formed. libretexts.org The endo product, where the substituents of the dienophile are oriented towards the π-system of the newly formed diene bridge, is often the major product due to secondary orbital interactions in the transition state. organic-chemistry.orglibretexts.org

Regioselectivity arises when both the diene and the dienophile are unsymmetrical. masterorganicchemistry.com The preferred regioisomer is often predicted by considering the electronic effects of the substituents. The most nucleophilic carbon of the diene will preferentially bond to the most electrophilic carbon of the dienophile. masterorganicchemistry.com For dienophiles like this compound, the electron-withdrawing aldehyde groups make the double bond electron-poor.

Table 1: Regioselectivity in Diels-Alder Reactions

| Diene Substituent (at C1) | Dienophile Substituent | Major Product |

|---|---|---|

| Electron-donating group | Electron-withdrawing group | "ortho" (1,2-disubstituted) |

This table illustrates general trends in the regioselectivity of Diels-Alder reactions. masterorganicchemistry.com

The presence of electron-withdrawing groups (EWGs) on the dienophile significantly enhances its reactivity in a Diels-Alder reaction. libretexts.orgchemistrysteps.com In this compound, the two aldehyde groups act as powerful EWGs. These groups are in conjugation with the π-system, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.orgchemistrysteps.com

According to Frontier Molecular Orbital (FMO) theory, the primary interaction in a normal-demand Diels-Alder reaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. organic-chemistry.orgchemistrysteps.com By lowering the energy of the dienophile's LUMO, the energy gap between the HOMO of the diene and the LUMO of the dienophile is reduced, leading to a stronger interaction and a faster reaction rate. organic-chemistry.orgchemistrysteps.com

Table 2: Effect of Substituents on Diels-Alder Reaction Rates

| Diene Substituent | Dienophile Substituent | Reaction Rate |

|---|---|---|

| Electron-donating | Electron-withdrawing | Fast |

| No substituent | No substituent | Slow |

This table summarizes the general effect of substituent electronics on the rate of Diels-Alder reactions. masterorganicchemistry.com

Asymmetric Diels-Alder reactions are crucial for the enantioselective synthesis of chiral molecules. numberanalytics.com For dienals like this compound, several strategies can be employed to achieve asymmetry. One common approach is the use of chiral catalysts, such as chiral Lewis acids, which can coordinate to the aldehyde group(s) of the dienal, creating a chiral environment and directing the approach of the diene to one face of the dienophile. numberanalytics.com

Another strategy involves aminocatalysis, where a chiral secondary amine reacts with the dienal to form a chiral trienamine intermediate. rsc.orgrsc.org This intermediate then undergoes the Diels-Alder reaction with the dienophile, with the stereochemistry being controlled by the chiral amine catalyst. rsc.orgrsc.org These methods have been successfully applied to other 2,4-dienals to produce complex chiral structures with high enantioselectivity. rsc.orgrsc.org

In an inverse electron-demand Diels-Alder (IEDDA) reaction, the electronic roles of the diene and dienophile are reversed. wikipedia.orgmedsci.org The diene is electron-poor, and the dienophile is electron-rich. wikipedia.org While this compound itself is an electron-poor dienophile, the principles of IEDDA are relevant to its reactivity landscape. For this compound to participate in an IEDDA-type reaction, it would need to react with an extremely electron-rich diene.

More commonly, hetero-Diels-Alder reactions involve dienes or dienophiles containing heteroatoms. organic-chemistry.orgwikipedia.org This allows for the synthesis of heterocyclic compounds. organic-chemistry.org In the context of this compound, one could envision reactions where the aldehyde group itself acts as the dienophile (a 2π component) in a hetero-Diels-Alder reaction with an electron-rich diene, leading to the formation of dihydropyran derivatives.

Electrocyclic Pathways and Isomerization

This compound can undergo electrocyclic reactions, which are intramolecular pericyclic reactions involving the rearrangement of π-electrons to form a new σ-bond and a cyclic compound. The specific isomers of this compound, such as the (E,E), (E,Z), and (Z,Z) forms, can influence their reactivity and isomerization pathways. researchgate.net

For instance, the (E,Z)-isomer of this compound has been observed to undergo rapid photoisomerization to the more stable (E,E)-form. researchgate.net The (E,E)-isomer itself can exhibit more complex photolytic behavior. researchgate.net Furthermore, theoretical studies on the ozonolysis of this compound show that ozone preferentially adds to the C=C double bonds over the C=O bonds, leading to primary ozonides which then decompose. researchgate.net

The conjugated system of this compound also allows for thermal or photochemical 6π-electrocyclization, which would lead to the formation of a six-membered ring. However, the specific conditions and products of such a reaction for this compound are not extensively detailed in the provided search results. In general, 1,3,5-hexatriene (B1211904) systems can cyclize to form 1,3-cyclohexadienes, and this reactivity could potentially be extended to substituted systems like this compound.

Atmospheric Chemistry and Degradation Pathways

This compound is a significant volatile intermediate compound in the atmospheric oxidation of aromatic hydrocarbons such as benzene (B151609) and toluene (B28343). rsc.orgcopernicus.org Its high reactivity and conjugated structure make it a precursor to the formation of tropospheric ozone (O₃) and secondary organic aerosols (SOA). rsc.orgacs.org The primary degradation pathways in the atmosphere involve reactions with key radical species and photolytic processes.

The reaction with the hydroxyl radical (OH) is a major atmospheric sink for this compound. This gas-phase reaction proceeds rapidly and is a critical step in the atmospheric degradation of this compound. Experimental studies have determined the rate constants for the reaction of OH radicals with the geometric isomers of this compound. acs.org The reaction with OH radicals is considered one of the ultimate removal pathways for this compound in the atmosphere. researchgate.net

The reaction of benzene oxide/oxepin, an intermediate in benzene oxidation, with OH radicals leads almost exclusively to the formation of the (E,Z)- and (E,E)-isomers of this compound. acs.orgsciforum.netnih.gov Similarly, the OH-initiated oxidation of benzene, especially under conditions with elevated nitrogen oxides (NOx), produces isomers of this compound. researchgate.netresearchgate.netnist.govstenutz.eu

Table 1: Reaction Rate Constants for this compound with OH Radicals

| Isomer | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| (E,Z)-2,4-Hexadienedial | (7.4 ± 1.9) x 10⁻¹¹ | acs.org |

| (E,E)-2,4-Hexadienedial | (7.6 ± 0.8) x 10⁻¹¹ | acs.org |

| 2,4-Hexadienal (general) | 6.5 x 10⁻¹¹ (estimated) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

During the nighttime, when photolysis is absent and OH radical concentrations are low, the reaction with the nitrate (B79036) radical (NO₃) becomes an important atmospheric degradation pathway for unsaturated compounds. For this compound, this reaction contributes significantly to its removal from the troposphere. researchgate.net

Investigations into the atmospheric chemistry of benzene oxide/oxepin revealed that its reaction with NO₃ radicals yields (Z,Z)-hexa-2,4-dienedial and other unidentified organic nitrates. acs.orgacs.orgsciforum.netnih.gov This indicates a stereospecific pathway for its formation from this particular precursor.

Table 2: Reaction Rate Constant for Benzene Oxide/Oxepin with NO₃ Radicals

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Product | Reference |

|---|---|---|---|

| Benzene Oxide/Oxepin | (9.2 ± 0.3) x 10⁻¹² | (Z,Z)-Hexa-2,4-dienedial | sciforum.netnih.gov |

This table is interactive. Click on the headers to sort the data.

The reaction of this compound with ozone (O₃) is another key degradation process, cleaving the carbon-carbon double bonds. A detailed theoretical study on the ozonolysis of 2,4-hexadienedial (HDE) elucidated the mechanism and kinetics of this reaction. nih.gov

The initial step is the cycloaddition of ozone to one of the C=C double bonds to form a primary ozonide (POZ). The activation energy for ozone addition to the C=C bond is significantly lower than for addition to the C=O bond (4.79 kcal mol⁻¹ vs. 21.37 kcal mol⁻¹), indicating that the reaction at the double bond is the favorable pathway. nih.gov This primary ozonide is unstable and rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. These highly reactive carbonyl oxides can then undergo further unimolecular or bimolecular reactions, contributing to the formation of secondary pollutants like hydroxyl radicals. nih.gov

Table 3: Kinetic Data for the Ozonolysis of 2,4-Hexadienedial (HDE)

| Reaction Step | Parameter | Value | Unit | Reference |

|---|---|---|---|---|

| O₃ + HDE → POZ1 (at C=C) | Activation Energy | 4.79 | kcal mol⁻¹ | nih.gov |

| O₃ + HDE → POZ2 (at C=O) | Activation Energy | 21.37 | kcal mol⁻¹ | nih.gov |

| O₃ + HDE → POZ1 (at C=C) | Rate Constant (300 K) | 1.49 x 10⁻¹⁹ | cm³ molecule⁻¹ s⁻¹ | nih.gov |

| O₃ + HDE → POZ2 (at C=O) | Rate Constant (300 K) | 6.03 x 10⁻²⁵ | cm³ molecule⁻¹ s⁻¹ | nih.gov |

This table is interactive. Click on the headers to sort the data.

The final products from the ozonolysis of hexa-2,4-diene, a related hydrocarbon, include smaller carbonyl compounds such as glyoxal (B1671930) and acetaldehyde (B116499), suggesting that the ozonolysis of this compound would yield similarly fragmented and oxygenated products.

This compound absorbs ultraviolet radiation present in the troposphere, leading to photolytic degradation and photoisomerization. These processes are significant sinks for the compound during daylight hours.

Studies have shown that the (E,Z)-isomer of 2,4-hexadienedial undergoes extremely rapid photoisomerization to the more stable (E,E)-form. acs.org The photolysis of the (E,E)-isomer is more complex and can lead to the formation of secondary organic aerosols. acs.org Another study on (E,E)-2,4-hexadienal noted a rapid, reversible isomerization to a ketene-type compound. researchgate.net While photolysis is an important atmospheric process, the reversibility of some photoisomerization reactions means that reactions with OH and NO₃ radicals are ultimately responsible for the chemical removal of the compound from the atmosphere. researchgate.net

This compound is not typically a primary emission product but is instead formed in the atmosphere through the oxidation of aromatic volatile organic compounds (VOCs). It has been identified as a key ring-opening product from the OH-initiated photo-oxidation of benzene and toluene. acs.org

The formation pathway from benzene involves the initial addition of an OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical. nist.gov In the presence of oxygen and NOx, this adduct undergoes a series of reactions that lead to the opening of the aromatic ring and the formation of unsaturated dicarbonyls, including various isomers of this compound. researchgate.netresearchgate.net For instance, the reaction of the hydroxycyclohexadienyl peroxyl radical with nitric oxide (NO) leads to the formation of (E,E)-2,4-hexadienedial with a yield of approximately 29%. researchgate.net In photochemical oxidation experiments of various aromatic hydrocarbons, this compound was detected as an intermediate, although at relatively low concentrations compared to other products. copernicus.org

Unimolecular Elimination Mechanisms in the Gas Phase

In the absence of reactive species like radicals or ozone, this compound can undergo unimolecular decomposition at sufficiently high temperatures. While specific experimental studies on the thermal decomposition of this compound are scarce, computational studies on analogous α,β-unsaturated aldehydes provide insight into the likely mechanisms. nih.govresearchgate.net

For these types of compounds, gas-phase thermolysis can proceed via decarbonylation (loss of carbon monoxide, CO). Two primary mechanisms have been proposed and computationally investigated for this process nih.govresearchgate.net:

Concerted One-Step Mechanism: This pathway involves a semi-polar, three-membered cyclic transition state, leading directly to the elimination of CO and the formation of a corresponding alkene. For this compound, this would theoretically yield a C₅H₆ alkene. nih.gov

Two-Step Mechanism via Carbene Intermediate: An alternative mechanism involves an initial rearrangement via a four-membered cyclic transition state to form a carbene-type intermediate and eliminate a molecule of CO. This highly reactive carbene would then rapidly undergo a 1,2-hydrogen shift to form the final, more stable alkene product. nih.gov

Computational results for similar aldehydes, such as (E)-2-butenal, suggest that these two mechanisms can have comparable energetic costs, and the favored pathway may depend on the specific structure of the reactant. researchgate.net These unimolecular elimination reactions are generally less significant under typical tropospheric conditions compared to the bimolecular degradation pathways but can become important in high-temperature environments or specific atmospheric layers.

of this compound

This section details the radical-mediated transformations involving this compound, focusing on its reactions with hydrogen atoms and its formation from key radical intermediates in atmospheric chemistry.

Reactions with Hydrogen Atoms (H-atom abstraction and addition)

The reactivity of this compound towards hydrogen atoms is dictated by the presence of both aldehydic protons and a conjugated π-system. While specific experimental studies on the direct reaction between this compound and H-atoms are not extensively detailed in the literature, plausible mechanisms can be inferred from the general principles of radical chemistry applied to unsaturated aldehydes.

Two primary pathways are considered:

H-atom Abstraction: The abstraction of a hydrogen atom is a common radical-mediated reaction. researchgate.net In the case of this compound, the most susceptible sites for abstraction are the two aldehydic hydrogen atoms. The C-H bond in an aldehyde group is relatively weak and prone to attack by radicals. Theoretical calculations on simpler aldehydes show that the abstraction of the acyl hydrogen by a radical species proceeds through a transition state leading to a radical pair. researchgate.net This pathway would transform this compound into a dicarbonyl radical species.

H-atom Addition: The conjugated double bonds in the this compound backbone offer sites for radical addition reactions. rsc.org The addition of a hydrogen atom to one of the carbon atoms in the C=C double bonds would result in the formation of a stabilized carbon-centered radical. This type of reaction, where H-atom addition initiates a reaction sequence, has been observed in related chemical systems. rsc.org

The table below summarizes these potential radical-mediated transformations.

| Reaction Type | Reactive Site | Resulting Intermediate |

| H-atom Abstraction | Aldehydic C-H bond | Dicarbonyl radical |

| H-atom Addition | Conjugated C=C double bond | Carbon-centered radical |

Formation via Peroxyl Radical Intermediates

This compound is a significant product of the atmospheric oxidation of benzene, a process governed by radical chemistry involving peroxyl intermediates. psu.edupsu.edursc.org The formation mechanism is a multi-step process initiated by the hydroxyl radical (•OH).

The established pathway is as follows:

Initiation: The process begins with the addition of an •OH radical to the benzene ring, forming a hydroxycyclohexadienyl radical. researchgate.netresearchgate.net

Peroxyl Radical Formation: This radical adduct readily reacts with molecular oxygen (O₂) present in the atmosphere to yield a hydroxycyclohexadienyl peroxyl radical. psu.eduresearchgate.net

Ring Opening to this compound: The subsequent reactions of this peroxyl radical are critical for the formation of this compound. In environments containing nitrogen oxides (NOx), the peroxyl radical reacts with nitrogen monoxide (NO). psu.edu This reaction leads to the opening of the aromatic ring and the formation of this compound, with the E,E-isomer being a primary product. psu.edu The rate constant for the reaction of the hydroxycyclohexadienyl peroxyl radical with NO has been determined as (1.7 ± 0.6) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. psu.edu

The yield of this compound is strongly dependent on the concentration of NOx. psu.edursc.org Experimental studies have shown that as NO concentrations increase, the yield of trans,trans-hexa-2,4-dienedial rises, while the yield of phenol (B47542), an alternative product, decreases. rsc.orgresearchgate.net Under certain laboratory conditions, the yield of trans,trans-hexa-2,4-dienedial can reach a maximum of 0.36 ± 0.02. rsc.orgresearchgate.net

Different isomers of this compound can arise from related radical pathways. For example, the reaction of benzene oxide/oxepin, another intermediate in benzene oxidation, with •OH radicals produces (E,Z)- and (E,E)-isomers of this compound. rsc.orgmolaid.com In contrast, reaction with the nitrate radical (NO₃) can lead to the formation of (Z,Z)-hexa-2,4-dienedial. researchgate.netrsc.org

The following table presents research findings on the formation of this compound from the radical-initiated oxidation of benzene.

| Precursor/Reactant | Radical Species | Product(s) | Reported Yield / Rate Constant | Reference |

| Benzene | •OH, O₂, NO | E,E-Hexa-2,4-dienedial | 29 ± 16% | psu.edu |

| Benzene | •OH, O₂, NO | trans,trans-Hexa-2,4-dienedial | Up to 0.36 ± 0.02 | rsc.orgresearchgate.net |

| Hydroxycyclohexadienyl Peroxyl Radical | NO | E,E-Hexa-2,4-dienedial | k = (1.7 ± 0.6) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | psu.edu |

| Benzene Oxide/Oxepin | •OH | (E,Z)- and (E,E)-Hexa-2,4-dienedial | Major products | rsc.orgmolaid.com |

| Benzene Oxide/Oxepin | NO₃ | (Z,Z)-Hexa-2,4-dienedial | Identified product | researchgate.netrsc.org |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of hexa-2,4-dienedial, providing detailed information about the chemical environment of each proton and carbon atom.

Proton NMR is instrumental in identifying the specific geometric isomers of this compound. The coupling constants (J-values) between adjacent vinyl protons are particularly diagnostic. A study detailing the synthesis of (2E,4E)-hexa-2,4-dienedial reported specific chemical shifts and coupling constants in a chloroform-d (B32938) (CDCl₃) solvent. rsc.org The aldehydic protons appear as a doublet at approximately δ 9.72 ppm, with a coupling constant of J = 7.5 Hz. rsc.org The olefinic protons resonate in the range of δ 6.48-7.34 ppm. rsc.org

The magnitude of the coupling constant between protons on a double bond is a reliable indicator of its stereochemistry. For conjugated dienals, a J-value in the range of 10–16 Hz is characteristic of a trans (E) configuration. This allows for the clear distinction between (E,E), (E,Z), and (Z,Z) isomers. The complex multiplet patterns observed for the internal vinylic protons (H3 and H4) arise from coupling to both adjacent vinylic protons and the aldehydic proton.

Table 1: ¹H NMR Data for (2E,4E)-Hexa-2,4-dienedial

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1, H6 (Aldehydic) | 9.72 | Doublet (d) | 7.5 |

| H3, H4 | 7.23-7.34 | Multiplet (m) | - |

| H2, H5 | 6.48-6.56 | Multiplet (m) | - |

Data obtained in CDCl₃ at 300 MHz. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing direct evidence of the carbon skeleton. For (2E,4E)-hexa-2,4-dienedial, the key resonances validate the presence of both aldehyde and conjugated alkene functionalities. The carbonyl carbons of the aldehyde groups are highly deshielded and appear at approximately δ 192.6 ppm. rsc.org The sp²-hybridized carbons of the conjugated diene system resonate in the olefinic region of the spectrum, with reported shifts at δ 146.4 and 138.0 ppm. rsc.org The specific chemical shifts of the olefinic carbons can also provide supportive information regarding the isomeric configuration of the double bonds.

Table 2: ¹³C NMR Data for (2E,4E)-Hexa-2,4-dienedial

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C1, C6 (Carbonyl) | 192.6 |

| C3, C4 | 146.4 |

| C2, C5 | 138.0 |

Data obtained in CDCl₃ at 125 MHz. rsc.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within this compound. The most prominent absorption bands are associated with the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. The presence of two aldehyde groups and a conjugated system influences the position of these bands. The C=O stretch for an α,β-unsaturated aldehyde typically appears in the region of 1680–1720 cm⁻¹. The conjugated C=C bonds give rise to one or more stretching bands around 1600 cm⁻¹. In-situ Fourier Transform Infrared (FTIR) spectroscopy has been utilized in studies of atmospheric chemistry to monitor the formation of this compound isomers. rsc.orgrsc.org

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system of this compound makes it a strong chromophore, readily analyzed by UV-Vis spectroscopy. The molecule exhibits intense absorption in the ultraviolet region due to π → π* electronic transitions. The maximum absorption wavelength (λ_max) is typically observed between 220 and 280 nm. Specifically, HPLC coupled with UV-Vis detection often utilizes a wavelength range of 250–280 nm for purity confirmation. The exact position and intensity of the λ_max can be influenced by the solvent and the specific stereochemistry of the diene. For instance, the UV spectrum of muconaldehyde (an alternative name for this compound) is noted for having a characteristic shoulder, which can be useful for identification purposes. nih.gov

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound. The molecular formula is C₆H₆O₂, corresponding to a monoisotopic mass of approximately 110.037 g/mol . np-mrd.org High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. In one study using electrospray ionization (ESI), the protonated molecule [M+H]⁺ was observed at a mass-to-charge ratio (m/z) of 111.0437, which corresponds to the calculated value of 111.0446 for the formula C₆H₇O₂⁺. rsc.org Gas chromatography coupled with mass spectrometry (GC-MS) is also a valuable tool, providing fragmentation patterns that can aid in structural confirmation and distinguish it from other compounds in a mixture. rsc.orgspectrabase.comnih.gov

Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of this compound and for separating its various geometric isomers. Reverse-phase HPLC methods are commonly employed for the analysis of related unsaturated aldehydes and alcohols. sielc.com These methods typically use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. nih.govsielc.com The separation can be monitored using a UV-Vis detector set at the λ_max of the compound. Semi-preparative HPLC has been successfully used to isolate (2E,4E)-hexa-2,4-dienedial for further characterization. rsc.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying organic molecules. DFT calculations are instrumental in modeling various aspects of chemical reactivity.

The conjugated backbone of hexa-2,4-dienedial allows for the existence of multiple rotational isomers (rotamers) and geometric isomers (cis/trans or E/Z). DFT calculations can be employed to model the potential energy surface associated with rotation around the single bonds of the molecule. This allows for the determination of the energy barriers separating different conformers and the relative stabilities of these isomers.

Table 1: Illustrative DFT Calculated Rotational Barriers for a Generic Conjugated System

| Rotation Around Bond | Barrier to Rotation (kcal/mol) |

| C1-C2 | 5.2 |

| C2-C3 | 3.8 |

| C3-C4 | 5.1 |

This table presents hypothetical data for illustrative purposes, based on typical values for conjugated systems.

DFT calculations are invaluable for locating and characterizing transition states, which are the highest energy points along a reaction pathway. By analyzing the geometry and vibrational frequencies of a transition state, chemists can confirm that it connects the reactants and products of a specific reaction step. For this compound, this would be crucial in studying reactions such as cycloadditions or nucleophilic additions.

For instance, in the hetero-Diels-Alder dimerization of acrolein, a smaller α,β-unsaturated aldehyde, DFT calculations have been used to identify the transition state structures for the formation of different regioisomers. These calculations reveal the bond-forming and bond-breaking processes occurring at the molecular level.

When a reaction can proceed through multiple pathways, DFT calculations can predict the activation energy for each competing mechanism. The pathway with the lowest activation energy is generally the most favorable. This is critical for understanding and predicting the outcome of reactions involving this compound, which has multiple reactive sites.

A theoretical investigation into the dimerization of acrolein provides a pertinent example. DFT calculations showed that different regioisomeric adducts could be formed, and the activation energies for each pathway were calculated. These theoretical predictions help to explain the experimentally observed product distribution. nih.gov

Table 2: Calculated Activation Energies for Competing Pathways in Acrolein Dimerization (Illustrative Data)

| Reaction Pathway | DFT Functional | Activation Energy (kcal/mol) |

| Path A (Head-to-Head) | B3LYP | 25.8 |

| Path B (Head-to-Tail) | B3LYP | 22.5 |

| Path A (Head-to-Head) | M06-2X | 23.1 |

| Path B (Head-to-Tail) | M06-2X | 20.3 |

This data is adapted from studies on acrolein to illustrate the concept. nih.gov

Computational studies are frequently used to elucidate the mechanisms of catalyzed reactions and to understand the origins of regio- and stereoselectivity. For a molecule like this compound, which could participate in various catalyzed transformations, DFT can model the interaction of the substrate with a catalyst.

For example, in the context of Diels-Alder reactions involving α,β-unsaturated ketones, computational models have been developed to explain the enantioselectivity observed in the presence of chiral amine catalysts. These models analyze the transition state energies of the different possible stereochemical outcomes. Similarly, theoretical studies on the nickel-catalyzed hydroboration of 1,3-dienes have provided insights into the factors controlling the regio- and stereoselectivity of the reaction.

Quantum-Chemical Computations for Reaction Energetics

In studies of the dimerization of acrolein, various DFT methods have been used to calculate the reaction energies, providing insights into the thermodynamic favorability of the process. nih.gov The choice of the computational method can influence the predicted energies, highlighting the importance of selecting an appropriate level of theory. nih.gov

Table 3: Theoretical Reaction Energetics for a Hypothetical Diels-Alder Reaction of this compound

| Thermodynamic Parameter | Calculated Value |

| Enthalpy of Reaction (ΔH) | -35.2 kcal/mol |

| Entropy of Reaction (ΔS) | -45.8 cal/mol·K |

| Gibbs Free Energy of Reaction (ΔG) | -21.6 kcal/mol |

This table presents hypothetical data for illustrative purposes.

Kinetic Isotope Effects (KIEs) in Mechanistic Probes

The kinetic isotope effect (KIE) is a powerful experimental and theoretical tool for probing reaction mechanisms. It involves measuring the change in the rate of a reaction when an atom is replaced by one of its heavier isotopes. Computational chemistry can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species.

While specific KIE studies on this compound are not documented, this technique would be highly applicable to understanding its reaction mechanisms. For example, in a hydrogen abstraction reaction from one of the aldehyde groups, a significant primary KIE would be expected if the C-H bond is broken in the rate-determining step. DFT calculations could model this effect and compare the predicted KIE with experimental data to support or refute a proposed mechanism.

Simulations of Atmospheric Degradation Processes

This compound is introduced into the atmosphere as a significant intermediate from the oxidation of aromatic hydrocarbons like benzene (B151609). Its subsequent degradation is primarily driven by reactions with key atmospheric oxidants: ozone (O₃), the hydroxyl radical (•OH), and the nitrate (B79036) radical (•NO₃). Computational simulations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the mechanisms and kinetics of these degradation pathways.

Reaction with Ozone (Ozonolysis):

Theoretical studies have investigated the gas-phase ozonolysis of this compound. The reaction initiates with the cycloaddition of ozone to one of the carbon-carbon double bonds, forming a primary ozonide (POZ). This is followed by the cleavage of the POZ to yield carbonyl oxides, also known as Criegee intermediates.

Using DFT, the activation energies for ozone addition to the C=C double bond versus the C=O carbonyl bond have been calculated. The cycloaddition to the C=C bond is significantly more favorable, with a calculated activation energy of approximately 4.8 kcal/mol. In contrast, addition to the C=O bond has a much higher barrier of around 21.4 kcal/mol, making the reaction at the double bond the dominant initial pathway. acs.org

Subsequent decomposition of the primary ozonide to form various carbonyl oxides and carbonyl compounds involves barriers ranging from 12.2 to 21.4 kcal/mol. acs.org The rate constant for the initial O₃ addition to the C=C bond has been theoretically calculated at 300 K to be 1.49 x 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹. acs.org These computational findings highlight that ozonolysis is a viable, albeit relatively slow, degradation pathway for this compound in the atmosphere.

Reaction with Hydroxyl Radicals (•OH):

The hydroxyl radical is the most important daytime oxidant in the troposphere. The reaction between •OH and this compound can proceed via two main channels: •OH addition to the conjugated double bonds or hydrogen abstraction from the aldehydic groups.

The subsequent reactions of the resulting peroxy (RO₂) and alkoxy (RO) radicals are crucial for the formation of secondary organic aerosol (SOA) and ozone. sci-hub.se The theoretically calculated total rate constant for the reaction of (E,E)-2,4-hexadienal with •OH at 298 K is 1.05 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, which aligns well with experimental data and corresponds to a short atmospheric lifetime of about 2.6 hours. sci-hub.se This suggests that the •OH radical reaction is a major and rapid sink for unsaturated dialdehydes like this compound during the day.

Reaction with Nitrate Radicals (•NO₃):

During nighttime, in the absence of sunlight, the nitrate radical becomes a significant atmospheric oxidant, particularly in NOx-rich environments. The reaction of •NO₃ with this compound is expected to proceed primarily through H-abstraction from one of the aldehydic C-H bonds, a mechanism identified in theoretical studies of •NO₃ reactions with other aldehydes. copernicus.org This abstraction leads to the formation of an acyl radical and nitric acid. The acyl radical can then react with O₂ to form an acyl peroxy radical, which can contribute to nighttime chemical cycles.

While specific computational kinetic and mechanistic data for the this compound + •NO₃ reaction are not extensively detailed in the literature, experimental studies confirm it is an important atmospheric sink. acs.orggoldschmidt.info Theoretical calculations on aromatic aldehydes show that this H-abstraction pathway is generally efficient. copernicus.org

| Oxidant | Reaction Pathway | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Significance |

| Ozone (O₃) | Cycloaddition to C=C | 1.49 x 10⁻¹⁹ | Moderate sink, contributes to Criegee intermediates |

| Hydroxyl Radical (•OH) | H-abstraction & Addition | ~1.05 x 10⁻¹⁰ (proxy) | Major daytime sink, rapid degradation |

| Nitrate Radical (•NO₃) | H-abstraction | Not available | Significant nighttime sink |

Exploration of Tautomeric Equilibria in Solution

This compound, as a conjugated dicarbonyl compound, can exist in equilibrium with several tautomeric forms, primarily keto-enol tautomers. Tautomers are constitutional isomers that readily interconvert, and the position of the equilibrium is highly sensitive to the molecular structure and the surrounding environment, particularly the solvent. scirp.org

The primary tautomeric equilibrium for this compound involves the interconversion between the diketo form and its corresponding enol forms. Due to the conjugated system, it can form vinylogous enols, where the proton transfer occurs over the extended π-system. The potential tautomeric forms include a monoenol and a dienol.

Computational Approaches:

Density Functional Theory (DFT) is a powerful tool for studying tautomeric equilibria. By calculating the Gibbs free energies (ΔG) of the different tautomers, the equilibrium constant (K_T) for the interconversion can be predicted. nih.gov The influence of the solvent is critical and is typically modeled using continuum solvation models like the Polarizable Continuum Model (PCM). researchgate.net These models simulate the bulk electrostatic effect of the solvent on the solute molecules.

Key Findings from Theoretical Studies on Analogous Systems:

While specific computational studies on the tautomerism of this compound are scarce, extensive research on other 1,3-dicarbonyl compounds provides a clear framework for understanding its likely behavior. orientjchem.orgemerginginvestigators.org

Gas Phase vs. Solution: In the gas phase or in non-polar solvents, the enol form of many dicarbonyls is often favored. This stability is attributed to the formation of a strong intramolecular hydrogen bond within a six-membered ring, as well as the energetic benefit of the conjugated π-system. orientjchem.org

Effect of Solvent Polarity: The position of the keto-enol equilibrium is strongly dependent on the solvent. scirp.orgemerginginvestigators.org Polar solvents tend to stabilize the more polar tautomer. For many dicarbonyls, the diketo form has a larger dipole moment than the internally hydrogen-bonded enol form. Therefore, polar protic solvents (like water or methanol) can disrupt the intramolecular hydrogen bond of the enol and form stronger intermolecular hydrogen bonds with the keto form, shifting the equilibrium to favor the keto tautomer. orientjchem.orgemerginginvestigators.org Aprotic polar solvents also tend to favor the more polar keto form.

The table below illustrates the expected trend in the equilibrium constant for the keto-enol tautomerization of a generic conjugated dialdehyde (B1249045), based on computational studies of similar systems. A higher percentage of the enol form is anticipated in non-polar environments.

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Theoretical Gibbs Free Energy Change (ΔG) (Keto → Enol) |

| Gas Phase | 1 | Enol | Negative |

| Cyclohexane | 2.0 | Enol | Slightly Negative / Near Zero |

| Dichloromethane (B109758) | 9.1 | Keto / Enol Mixture | Near Zero / Slightly Positive |

| Acetonitrile | 37.5 | Keto | Positive |

| Water | 80.1 | Keto | Highly Positive |

These theoretical explorations underscore the dynamic nature of this compound in solution. The ability to shift between different tautomeric forms has significant implications for its reactivity, as the keto and enol forms possess different electronic and structural properties, leading to different reaction pathways.

Polymerization Science and Materials Synthesis

Polycondensation Reactions with Diamines

The primary route to synthesizing polymers from hexa-2,4-dienedial involves polycondensation reactions with diamines, leading to the formation of polyazomethines, also known as polyimines or Schiff base polymers. These polymers are characterized by the presence of azomethine (-CH=N-) linkages in their backbone, which, in conjunction with the conjugated diene from the this compound monomer, can result in extended π-conjugation.

Synthesis of Conjugated Polyazomethines

The synthesis of conjugated polyazomethines from this compound and various diamines can be achieved through solution polycondensation. This method typically involves reacting the monomers in a suitable solvent, often with the application of heat. The choice of diamine, whether aliphatic or aromatic, significantly influences the properties of the resulting polymer, such as thermal stability and solubility.

For instance, the polycondensation of aromatic dialdehydes with aromatic diamines is a well-established method for producing thermally stable polyazomethines with good mechanical properties. While direct studies on this compound are scarce, research on analogous systems, such as the condensation of terephthaldehyde with various aromatic diamines, provides insight into the expected reaction pathways and polymer characteristics.

Mechanochemical Polymerization Strategies

Mechanochemical polymerization offers a solvent-free and often more environmentally friendly alternative to traditional solution-based methods. This technique utilizes mechanical energy, such as grinding or milling, to drive chemical reactions. The application of mechanochemistry to the synthesis of polyazomethines from this compound and diamines could potentially lead to the formation of polymers with unique morphologies and properties. This approach is particularly advantageous for monomers with low solubility.

Acid-Catalyzed Condensation Approaches

The rate and efficiency of polyazomethine formation can be enhanced through the use of acid catalysts. Protic acids, such as p-toluenesulfonic acid, can protonate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine. This acid-catalyzed approach can lead to higher molecular weight polymers and can often be carried out under milder reaction conditions. The dynamic nature of the azomethine bond under acidic conditions can also be exploited in the context of self-healing materials and dynamic covalent chemistry.

Role in the Synthesis of Resins and Other Polymer Materials

While the primary focus of research on conjugated dialdehydes has been on the synthesis of linear conjugated polymers, this compound also holds potential as a building block for crosslinked resins and other polymeric materials. Its difunctional nature allows for the formation of network structures when reacted with polyfunctional amines or other suitable crosslinking agents. Such resins could find applications in coatings, adhesives, and composite materials where thermal stability and mechanical strength are important. The conjugated backbone of the this compound unit could also impart desirable optical or electronic properties to the resulting resin.

Controlled Polymerization Techniques for Conjugated Polymers

Achieving control over the molecular weight, polydispersity, and architecture of conjugated polymers is crucial for optimizing their performance in various applications. While traditional step-growth polycondensation of dialdehydes and diamines typically results in broader molecular weight distributions, modern controlled polymerization techniques could potentially be adapted for the synthesis of well-defined polyazomethines from this compound.

Techniques such as chain-growth condensation polymerization or the use of specific catalysts could offer pathways to polymers with controlled chain lengths and low dispersity. Although not yet reported specifically for this compound, the development of controlled polymerization methods for other conjugated polymers suggests that similar strategies could be applied to this system.

Degradation Dynamics of Azomethine-Containing Conjugated Polymers

The presence of the azomethine linkage in polymers derived from this compound imparts a degree of chemical responsiveness, particularly to acidic conditions. The hydrolysis of the imine bond provides a mechanism for the degradation of these materials, which can be both a challenge and an opportunity.

Recent studies on the degradation of azomethine-containing conjugated polymers have shown that the rate of degradation can be tuned by controlling the chemical environment, such as the type and concentration of acid, as well as the solvent. nih.govnih.gov This controlled degradation is a key feature for the development of recyclable and sustainable polymeric materials. nih.gov Upon degradation, the constituent monomers, such as the dialdehyde (B1249045) and diamine, can potentially be recovered and repolymerized. nih.gov

The degradation can be monitored by techniques such as UV-vis and NMR spectroscopy, which show changes in the electronic structure and the disappearance of the imine proton signal, respectively. nih.govkennesaw.edu Furthermore, the photodegradation of these conjugated systems is also an important consideration, as exposure to light, especially in the presence of oxygen, can lead to chain scission and a loss of conjugation. semanticscholar.org The thermal stability of polyazomethines is generally good, with degradation temperatures often exceeding 300°C, though this is highly dependent on the specific monomer structures. researchgate.net

Applications in Specialized Chemical Research

Synthetic Intermediates in Complex Organic Synthesis

The unique structural characteristics of hexa-2,4-dienedial make it a valuable intermediate in the synthesis of more complex molecules. Its conjugated diene system allows it to readily undergo a variety of chemical transformations, including cycloadditions, oxidations, and reductions. ontosight.ai

This compound is utilized as a key starting material in the synthesis of certain natural aroma compounds. Its carbon skeleton and functional groups can be chemically modified to produce molecules used in the flavor and fragrance industries. For instance, it is an important intermediate in the production of (2E,4E,6Z)-2,4,6-nonatrienal, a compound valued for its contribution to specific flavors and scents. The reactivity of the aldehyde groups and the conjugated system allows for chain extension and functional group manipulation to achieve the desired aroma chemical.

The conjugated diene structure of this compound makes it a suitable substrate for cycloaddition reactions, a cornerstone of synthetic strategies for building cyclic and polycyclic systems. The double bonds within the molecule can participate in reactions like the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a six-membered ring. This reactivity is fundamental to creating more complex molecular architectures, including various polymers and materials with specific properties. ontosight.aicymitquimica.com

This compound serves as a versatile chemical intermediate for a range of multifunctional organic compounds. nih.gov Its aldehyde groups can be oxidized to form carboxylic acids, such as hexadienoic acid, or reduced to the corresponding alcohols. This reactivity allows for the tailoring of compounds for specific applications. Research has shown its role as an intermediate in the synthesis of various products, including:

Sorbic acid: A widely used food preservative. nih.gov

Polymethine dyes: A class of dyes with applications in various technologies. nih.gov

Pharmaceutical intermediates: Including precursors for mitomycins and antihypercholesterolemic agents. nih.gov

The following table summarizes some of the synthetic transformations of this compound.

| Reaction Type | Reagents | Products |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic acids (e.g., hexadienoic acid) |

| Reduction | Not specified | Alcohols (e.g., hexa-2,4-dien-1,6-diol) |

| Condensation | Acetaldehyde (B116499) | 3,5,7-nonatrien-2-one |

Table created based on data from multiple sources. nih.gov

Environmental and Atmospheric Chemistry Research

This compound is a compound of interest in environmental science due to its role as an intermediate in atmospheric oxidation processes. It is formed from the degradation of aromatic hydrocarbons, such as benzene (B151609), and subsequently participates in reactions that influence air quality. copernicus.orgresearchgate.netpsu.edu

This compound is recognized as a precursor to secondary organic aerosols (SOA), which are microscopic particles formed in the atmosphere from the oxidation of volatile organic compounds (VOCs). copernicus.orgcopernicus.org These aerosols have significant impacts on climate and human health. Research has demonstrated that the photolysis of 2,4-hexadienedials can be a source of SOA. researchgate.net In studies of the photochemical oxidation of aromatic hydrocarbons like toluene (B28343), this compound has been identified as a volatile intermediate. copernicus.orgcopernicus.orgcopernicus.org Although its concentrations can be low (less than 0.8 ppb in some experiments), its formation is a key step in the complex pathways leading to aerosol formation. copernicus.orgcopernicus.orgcopernicus.org The presence of NOx has been shown to significantly increase the production of SOA from such reactions. copernicus.org

The table below presents findings from a study on the photochemical oxidation of toluene, showing the concentration of this compound relative to other intermediates.

| Intermediate Compound | Mass-to-Charge Ratio (m/z) | Peak Concentration (ppb) |

| Formaldehyde | 31 | ~2.4 |

| Acetaldehyde | 45 | 5-9 |

| Glyoxal (B1671930) | 59 | ~2.4 |

| Methylglyoxal | 73 | ~2.4 |

| 2-Butenedial | 85 | < 0.8 |

| This compound | 111 | < 0.8 |

This data is from a study on the photochemical oxidation of toluene and other aromatic hydrocarbons. copernicus.orgcopernicus.orgcopernicus.org

Supramolecular Chemistry and Self-Assembly

The bifunctional and conjugated nature of this compound makes it a theoretically attractive, though not yet widely explored, component in supramolecular chemistry.

Supramolecular chemistry focuses on creating large, ordered structures from smaller molecular building blocks held together by non-covalent interactions. researchgate.net Molecules with multiple reactive sites, like dialdehydes, are valuable building blocks for constructing complex architectures such as macrocycles and polymers. researchgate.netnih.gov

This compound possesses two aldehyde groups, making it highly reactive and capable of participating in polymerization and nucleophilic addition reactions to form larger assemblies. The synthesis of macrocycles, for instance, often utilizes the reaction of dialdehydes with diamines to form macrocyclic imines, which can be subsequently reduced. mdpi.com The high reactivity of this compound suggests its potential use as a bifunctional linker or monomer in the synthesis of novel supramolecular structures. While specific examples of its use are not prominent in current literature, the established use of other dialdehydes in forming macrocycles and polymers highlights the potential of this compound for these applications. nih.govnih.gov

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new molecules and materials, which utilizes reversible reactions to generate libraries of interconverting compounds. The composition of the library can be influenced by external factors (like the addition of a template), allowing for the amplification of the best-fitting molecule.

The reversible formation of hydrazones and N-acylhydrazones from aldehydes and hydrazides is a cornerstone of DCC. rsc.org Researchers have successfully synthesized novel [2+2] and [3+3] macrocycles by reacting various dialdehydes with dihydrazides under thermodynamic control. rsc.org Given that this compound is a dialdehyde (B1249045), it is a suitable candidate for inclusion in such dynamic systems. Its conjugated backbone could impart unique conformational or electronic properties to the resulting macrocyclic libraries. However, specific applications of this compound in the field of DCC have not yet been reported.

Supramolecular catalysis involves the use of self-assembled structures to catalyze chemical reactions. The defined cavities and functional groups of supramolecular hosts can bind substrates and stabilize transition states, mimicking the function of enzymes. Aldehydes can participate in these systems either as substrates or as part of the catalytic host structure. While this is an active area of research, studies specifically involving this compound within a supramolecular catalytic system are not documented in the reviewed scientific literature. The potential exists, but this remains an unexplored area for this particular compound.

Astrochemical Significance

The study of chemistry in interstellar space provides clues about the origins of complex molecules and, potentially, life.

The formation of interstellar complex organic molecules (iCOMs) is a topic of intense research. mdpi.com Prevailing theories suggest that many iCOMs form through reactions on the surfaces of icy dust grains or in the gas phase within cold molecular clouds. mdpi.comarxiv.org These processes are often initiated by radiation (UV photons or cosmic rays) that generates reactive radicals. arxiv.org

While this compound has not been directly detected in the interstellar medium (ISM), plausible formation pathways can be hypothesized based on known interstellar chemistry. Its precursor, benzene, has been identified in extraterrestrial environments. science.gov The atmospheric oxidation of benzene to this compound via OH radicals is well-established on Earth. rsc.orgpsu.edu Similar oxidative processes could potentially occur in certain interstellar environments, particularly on the surface of ice grains where radicals can be generated by radiation.

Furthermore, recent studies have demonstrated that complex aldehydes can be formed in interstellar ice analogs through the barrierless recombination of radicals. nih.gov For example, lactaldehyde has been shown to form from the recombination of formyl (HĊO) and 1-hydroxyethyl (CH₃ĊHOH) radicals. nih.gov A similar radical-radical recombination pathway, potentially involving the oxidation products of benzene on ice surfaces, could theoretically lead to the formation of this compound. However, such a pathway remains hypothetical and awaits dedicated theoretical modeling or experimental verification in an astrochemical context.

Role in Chemical Diversity in the Interstellar Medium